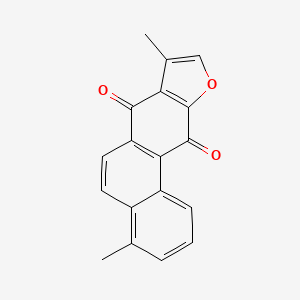

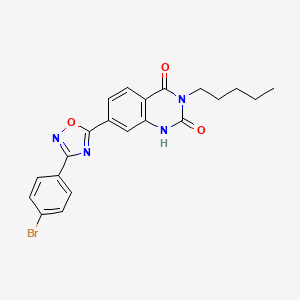

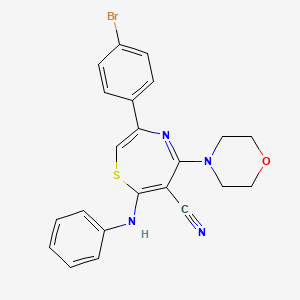

Isotanshinone I

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

合成路线和反应条件: 异丹参酮 I 的合成涉及多个步骤,从丹参的原料提取开始。该过程包括:

提取: 丹参根干燥并研磨成细粉。然后用乙醇或甲醇对粉末进行溶剂提取。

分离: 提取物浓缩并进行色谱分离以分离异丹参酮 I。

工业生产方法: 异丹参酮 I 的工业生产遵循类似的步骤,但规模更大。 超临界流体萃取和高效液相色谱等先进技术被用于提高产量和纯度 .

化学反应分析

反应类型: 异丹参酮 I 经历各种化学反应,包括:

氧化: 它可以被氧化形成不同的醌衍生物。

还原: 还原反应可以将异丹参酮 I 转化为其氢醌形式。

取代: 它可以发生取代反应,特别是在醌部分.

常用试剂和条件:

氧化: 常用的氧化剂包括高锰酸钾和过氧化氢。

还原: 使用硼氢化钠和氢化铝锂等还原剂。

科学研究应用

异丹参酮 I 具有广泛的科学研究应用:

化学: 它被用作合成其他生物活性化合物的先驱。

生物学: 研究表明它在调节生物途径方面具有潜力,特别是在炎症和凋亡方面。

工业: 异丹参酮 I 用于开发药物和保健食品.

作用机制

相似化合物的比较

异丹参酮 I 在结构上与其他丹参酮相似,如丹参酮 I 和丹参酮 IIA。它表现出独特的药理特征:

丹参酮 I: 具有相似的抗炎和抗癌特性,但在特定分子靶点和途径方面有所不同。

丹参酮 IIA: 以其心血管益处而闻名,特别是在保护免受缺血再灌注损伤方面

类似化合物:

- 丹参酮 I

- 丹参酮 IIA

- 隐丹参酮

- 二氢丹参酮

异丹参酮 I 因其独特的抗炎和抗癌活性的结合而脱颖而出,使其成为进一步研究和开发的有价值的化合物。

属性

IUPAC Name |

4,8-dimethylnaphtho[2,1-f][1]benzofuran-7,11-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12O3/c1-9-4-3-5-12-11(9)6-7-13-15(12)17(20)18-14(16(13)19)10(2)8-21-18/h3-8H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYKZSUXWBGUGQV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CC3=C(C2=CC=C1)C(=O)C4=C(C3=O)C(=CO4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What are the potential therapeutic benefits of Isotanshinone I in the context of Alzheimer's disease?

A1: [] this compound, a diterpenoid quinone found in Salvia Miltiorrhiza, exhibits promising anti-amyloidogenic properties. Research suggests that it can interact with aromatic amino acids like phenylalanine, which are present in amyloid-β (Aβ) peptides. This interaction may interfere with the π–π stacking interactions that drive the aggregation of Aβ peptides into amyloid fibrils, a hallmark of Alzheimer’s disease. While further investigation is needed, this potential to inhibit amyloid formation makes this compound an interesting candidate for Alzheimer's disease treatment research. []

Q2: Does this compound exhibit anti-inflammatory effects, and if so, what is the underlying mechanism?

A2: [, , ] Yes, both in vitro and in vivo studies suggest that this compound exhibits anti-inflammatory properties. [, , ] While the exact mechanism is still under investigation, studies point towards its ability to modulate the activity of Kupffer cells, a type of macrophage found in the liver. [, , ] Specifically, this compound appears to inhibit the lipopolysaccharide (LPS)-induced activation and proliferation of Kupffer cells, subsequently reducing the production of pro-inflammatory cytokines like TNFα, IL-6, and IL-8. [, , ] This modulation of the inflammatory response suggests a potential therapeutic application of this compound in inflammatory diseases.

Q3: Are there any structural analogs of this compound with improved anti-inflammatory activity?

A3: [] Yes, research on structural analogs of this compound is ongoing, and several derivatives have demonstrated promising anti-inflammatory effects. [] For instance, a methoxy-substituted Tanshinone analog (compound 39 in the cited study) showed a specific ability to accelerate the resolution of inflammation in a zebrafish model without compromising the organism's host defense mechanisms. [] This finding highlights the potential of structure-activity relationship (SAR) studies in identifying this compound derivatives with enhanced therapeutic profiles for inflammatory diseases.

Q4: What analytical techniques are commonly employed to characterize and quantify this compound?

A4: [, ] Various analytical techniques are employed for the characterization and quantification of this compound. Spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are crucial for structural elucidation. [] For quantification, High-Performance Liquid Chromatography (HPLC) coupled with various detectors, including UV-Vis and mass spectrometry, is frequently used. [] These techniques allow researchers to isolate, identify, and accurately measure the concentration of this compound in complex mixtures and biological samples.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(dibutylsulfamoyl)-N-{thieno[2,3-d]pyrimidin-4-yl}benzamide](/img/structure/B2780728.png)

![9-cyclohexyl-1,7-dimethyl-3-(2-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2780735.png)

![Dimethyl[methyl({1-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl})sulfamoyl]amine](/img/structure/B2780737.png)

![1-{4-[(6-Methoxypyrimidin-4-yl)amino]piperidin-1-yl}-2-[4-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B2780740.png)

![3-[1-(2-Methoxyethyl)-2-(4-nitrophenyl)-4-oxoazetidin-3-yl]-1,3-thiazolidin-2-one](/img/structure/B2780747.png)

![[3-(2-Fluoro-3-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2780749.png)